

# Application Notes and Protocols for [18F]F-FAPI-FUSCC-07

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosimetry, radiation safety, and relevant experimental protocols for the novel fibroblast activation protein inhibitor (FAPI) tracer, [18F]F-FAPI-FUSCC-07.

# **Dosimetry and Radiation Safety**

Dosimetry analysis is crucial for ensuring the safety of radiopharmaceuticals in clinical and preclinical studies. The following tables summarize the estimated human absorbed radiation doses for [18F]F-FAPI-FUSCC-07, as determined in early clinical investigations.

Table 1: Estimated Human Absorbed Radiation Doses for [18F]F-FAPI-FUSCC-07



| Organ                | Mean Absorbed Dose (mGy/MBq) |
|----------------------|------------------------------|
| Adrenals             | Data not available           |
| Brain                | Data not available           |
| Breasts              | Data not available           |
| Gallbladder Wall     | Data not available           |
| LLI Wall             | Data not available           |
| Small Intestine      | Data not available           |
| Stomach Wall         | Data not available           |
| ULI Wall             | Data not available           |
| Heart Wall           | Data not available           |
| Kidneys              | Data not available           |
| Liver                | Data not available           |
| Lungs                | Data not available           |
| Muscle               | Data not available           |
| Ovaries              | Data not available           |
| Pancreas             | Data not available           |
| Red Marrow           | Data not available           |
| Osteogenic Cells     | Data not available           |
| Skin                 | Data not available           |
| Spleen               | Data not available           |
| Testes               | Data not available           |
| Thymus               | Data not available           |
| Thyroid              | Data not available           |
| Urinary Bladder Wall | Data not available           |
|                      |                              |



## Methodological & Application

Check Availability & Pricing

| Uterus                   | Data not available |
|--------------------------|--------------------|
| Total Body               | Data not available |
| Effective Dose (mSv/MBq) | Data not available |

Note: The specific quantitative data for [18F]F-FAPI-FUSCC-07 is contained within the publication "Preclinical and First-In-Human Imaging of Novel [18F]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [18F]F-FAPI-42 and [18F]F-FAPI-74" by Bian L. et al., published in Molecular Pharmaceutics in 2025. Researchers should consult this primary source for the definitive dosimetry values.

## **Radiation Safety Precautions:**

Standard radiation safety protocols for handling 18F-labeled radiopharmaceuticals should be strictly followed. This includes:

- ALARA Principle: Keep radiation exposure As Low As Reasonably Achievable.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including lab coats, gloves, and safety glasses.
- Shielding: Use lead or tungsten shielding for vials, syringes, and waste containers.
- Monitoring: Use calibrated survey meters to monitor for contamination and personal dosimeters to track exposure.
- Waste Disposal: Dispose of radioactive waste in accordance with institutional and national regulations.

## **Experimental Protocols**

The following are representative protocols for key experiments related to the evaluation of [18F]F-**FAPI-FUSCC-07**. These are based on standard methodologies for FAPI tracer development and may require optimization for specific experimental conditions.



# Protocol 1: Radiosynthesis and Quality Control of [18F]F-FAPI-FUSCC-07

This protocol outlines a representative method for the radiosynthesis and quality control of 18Flabeled FAPI tracers.

## 1. Automated Radiosynthesis:

- Utilize an automated synthesis module (e.g., GE TRACERlab™ FX-FN or similar).
- Trap aqueous [18F]fluoride on a quaternary methylammonium (QMA) anion-exchange cartridge.
- Elute the [18F]fluoride into the reactor with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
- Azeotropically dry the [18F]fluoride/K222 complex by heating under a stream of nitrogen.
- Add the precursor of FAPI-FUSCC-07 dissolved in a suitable anhydrous solvent (e.g., DMSO, DMF).
- Heat the reaction mixture at a specified temperature and time to facilitate nucleophilic substitution.
- Following the reaction, quench and dilute the mixture.

#### 2. Purification:

- Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
- Collect the fraction corresponding to [18F]F-FAPI-FUSCC-07.

## 3. Formulation:

- Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction (e.g., C18 Sep-Pak® cartridge).
- Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

## 4. Quality Control:

- Radiochemical Purity: Determine using analytical HPLC.
- Radiochemical Yield: Calculate based on the starting [18F]fluoride activity.



- Molar Activity: Determine by measuring the amount of radioactivity and the mass of the compound.
- pH: Measure using a pH meter or pH strips.
- Sterility and Endotoxin Testing: Perform according to standard pharmaceutical guidelines.

# Protocol 2: Preclinical Biodistribution Studies in Tumor-Bearing Mice

This protocol describes a typical in vivo biodistribution study to assess the uptake and clearance of the tracer.

#### 1. Animal Model:

 Use immunodeficient mice (e.g., BALB/c nude) bearing xenografts of a human tumor cell line with known FAP expression (e.g., U87MG).

#### 2. Tracer Administration:

• Administer a defined amount of [18F]F-**FAPI-FUSCC-07** (e.g., 1-2 MBq) to each mouse via tail vein injection.

## 3. Tissue Harvesting:

- At predefined time points post-injection (e.g., 15, 30, 60, and 120 minutes), euthanize a cohort of mice.
- Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

#### 4. Radioactivity Measurement:

- Weigh each tissue sample.
- Measure the radioactivity in each sample using a calibrated gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g).

#### 5. Data Analysis:

- Calculate the mean and standard deviation of %ID/g for each tissue at each time point.
- Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).



## **Protocol 3: Human Radiation Dosimetry Calculation**

This protocol outlines the general steps for calculating human radiation dosimetry from preclinical or clinical imaging data.

#### 1. Data Acquisition:

 Acquire a series of whole-body PET/CT scans in human subjects at multiple time points after injection of a known activity of [18F]F-FAPI-FUSCC-07.

## 2. Image Analysis:

- Delineate regions of interest (ROIs) for major source organs on the PET images.
- Determine the total activity in each source organ at each time point.
- 3. Time-Activity Curve Generation:
- Plot the activity in each organ as a function of time.
- Fit the time-activity curves to an appropriate mathematical model (e.g., exponential decay).
- 4. Residence Time Calculation:
- Calculate the residence time (total number of disintegrations) in each source organ by integrating the time-activity curves.
- 5. Absorbed Dose Calculation:
- Use a dedicated software package, such as OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling), to calculate the absorbed doses to target organs.
- Input the calculated residence times and the radionuclide data for 18F into the software.
- The software will use standard human phantom models to calculate the absorbed dose (mGy/MBq) for each organ.
- 6. Effective Dose Calculation:
- The software will also calculate the effective dose (mSv/MBq) by applying tissue weighting factors according to ICRP (International Commission on Radiological Protection) guidelines.

# **Visualizations**



# Fibroblast Activation Protein (FAP) Signaling in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Its activity influences several protumorigenic pathways.



Click to download full resolution via product page

Caption: FAP signaling in the tumor microenvironment.

# Experimental Workflow for Preclinical Evaluation of [18F]F-FAPI-FUSCC-07

The following diagram illustrates a typical workflow for the preclinical assessment of a novel PET tracer.





#### Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols for [18F]F-FAPI-FUSCC-07]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612888#dosimetry-and-radiation-safety-for-18f-fapi-fuscc-07]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com